(4-Methylpiperazin-1-yl)(p-tolyl)methanone

Description

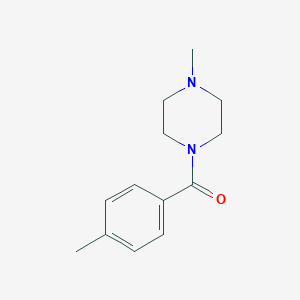

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-3-5-12(6-4-11)13(16)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCBOOGQCPWDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231691 | |

| Record name | (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219989-25-0 | |

| Record name | (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219989-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context Within Piperazine Containing Organic Compounds

Piperazine (B1678402) and its derivatives are considered "privileged scaffolds" in drug discovery. google.com This is due to their common presence in a multitude of biologically active compounds and their ability to favorably influence the physicochemical properties of a molecule, such as solubility and basicity. google.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be readily modified at these nitrogen positions, allowing for the introduction of diverse substituents to explore and optimize biological activity. lookchem.comnih.gov

(4-Methylpiperazin-1-yl)(p-tolyl)methanone incorporates this key piperazine moiety. The structure is further defined by a p-tolyl group (a toluene (B28343) ring substituted at the para position) attached to one of the piperazine nitrogens via a carbonyl group, and a methyl group on the other nitrogen. This specific arrangement of a substituted piperazine linked to an aromatic group via a ketone is a common feature in many pharmacologically active molecules.

Synthetic Methodologies and Chemical Reactivity of 4 Methylpiperazin 1 Yl P Tolyl Methanone and Analogues

Chemical Synthesis Approaches

The construction of (4-Methylpiperazin-1-yl)(p-tolyl)methanone and related structures relies on established and innovative synthetic organic chemistry methods. These approaches primarily focus on the efficient formation of the central amide bond and the introduction of specific functionalities on the aromatic and piperazine (B1678402) rings.

Strategies for Amide Bond Formation Involving Piperazine Moieties

The core of synthesizing this compound is the formation of an amide bond between a p-tolyl carboxylic acid derivative and N-methylpiperazine. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods.

Direct condensation of a carboxylic acid and an amine to form an amide is a straightforward, atom-economical approach, though it can be challenging due to the relatively low reactivity of carboxylic acids towards amines. numberanalytics.com To overcome this, coupling reagent-mediated methods are widely employed to activate the carboxylic acid, enhancing its susceptibility to nucleophilic attack by the amine. numberanalytics.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com Other highly efficient coupling agents include phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uknih.gov

The general mechanism for these coupling reactions involves the initial activation of the carboxylic acid by the reagent, followed by the nucleophilic attack of the piperazine nitrogen. numberanalytics.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common due to their ability to dissolve reactants and stabilize intermediates. ucl.ac.uknumberanalytics.com More sustainable and solvent-free approaches using methoxysilanes as coupling agents have also been developed, offering high yields under milder conditions. nih.gov

Table 1: Exemplary Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if common) | Typical Solvent | Reference |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Tetrahydrofuran (THF), Dichloromethane (DCM) | mdpi.com |

| HATU | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | nih.gov |

| Triphosgene | Base (e.g., Et₂NH) | Dichloromethane (CH₂Cl₂) | nih.gov |

| Dodecamethoxy-neopentasilane | None (Solvent-free) | Not Applicable | nih.gov |

Substituent Introduction and Aryl Group Functionalization

Functionalization of the p-tolyl group or the piperazine ring in this compound allows for the synthesis of a diverse library of analogues. For the p-tolyl moiety, electrophilic aromatic substitution reactions can introduce a variety of substituents, although the directing effects of the methyl and acyl groups must be considered. More modern approaches, such as photoredox and nickel catalysis, have enabled the formal β-C−H arylation of ketones via their silyl (B83357) enol ethers, providing a novel route to functionalize the aryl ring. nih.gov The α-arylation of ketones has also been achieved through visible light activation of arylazo sulfones in the presence of enol silyl ethers, a metal- and photocatalyst-free method with broad functional group tolerance. nih.gov

Recent advances have also focused on the C-H functionalization of the piperazine ring itself, a historically challenging transformation. mdpi.com Photoredox catalysis has emerged as a powerful tool for the C-H arylation, vinylation, and alkylation of carbamate-protected piperazines, allowing for the introduction of substituents at the carbon atoms of the piperazine ring. mdpi.com

Electrochemical Synthesis Techniques Applicable to Related Ketones

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of ketones related to the target compound. These techniques can avoid the use of stoichiometric oxidants or reductants. For instance, an electrochemical procedure for the α-arylation of ketones has been developed, which involves the anodic oxidation of in situ generated silyl enol ethers in the presence of an arene. acs.orgnih.gov This method has been demonstrated for a variety of aryl ketones. acs.org Another electrochemical approach achieves the α-arylation of ketones by reacting aryl diazonium salts with enol acetates. rsc.org

Furthermore, electrochemical methods can be used for the α-hydroxylation of aryl ketones, using methanol (B129727) as the oxygen source in a transition-metal-free process. rsc.org The synthesis of aryl α-ketoesters from acetophenones has also been accomplished electrochemically, mediated by potassium iodide. nih.gov These electrochemical strategies highlight the potential for developing more sustainable synthetic routes to functionalized this compound analogues.

Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: the tertiary amine of the piperazine ring, the amide carbonyl group, and the p-tolyl moiety. These sites allow for a range of chemical transformations, leading to a variety of derivatives.

Oxidation Reactions and Their Products

The piperazine nitrogen in this compound is susceptible to oxidation. Oxidation of N-arylpiperazines can lead to the formation of N-oxides or other oxidation products, depending on the oxidant and reaction conditions. The methyl group on the p-tolyl ring can also be oxidized to a carboxylic acid under strong oxidizing conditions.

In the context of related aryl ketones, electrochemical α-hydroxylation has been reported. rsc.org This method selectively hydroxylates the Csp³–H bonds adjacent to the carbonyl group under mild, transition-metal-free conditions, using methanol as the oxygen source. rsc.org Applying such a reaction to this compound could potentially yield α-hydroxy ketone derivatives.

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple handles for derivatization. The piperazine ring is a common scaffold in drug discovery, and its modification is a key strategy for modulating biological activity. nih.gov The secondary amine in a related piperazine can be functionalized through various reactions. For instance, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination. nih.gov

Furthermore, the arylpiperazine scaffold can be modified by introducing different substituents on the aromatic ring. Palladium-catalyzed amination reactions have been used to couple aryl halides with piperazines, and this methodology can be extended to create a variety of N-arylpiperazine derivatives. nih.gov The synthesis of N-arylpiperazines containing a 4,5-dihydrothiazole ring has been reported, demonstrating the versatility of this scaffold for creating complex molecules. nih.gov Additionally, the amide bond itself can be a site for modification, though this is less common than derivatization of the piperazine or aryl moieties.

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| N-Alkylation of Piperazine | Alkyl halide, Base | N,N'-Disubstituted Piperazine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkylated Piperazine | nih.gov |

| C-H Arylation of Piperazine | Aryl Halide, Photoredox Catalyst | C-Aryl Piperazine Derivative | mdpi.com |

| α-Hydroxylation of Ketone | Electrochemical, Methanol | α-Hydroxy Ketone Derivative | rsc.org |

| N-Arylation | Arylboronic acid, Copper catalyst | N,N'-Diaryl Piperazine | organic-chemistry.org |

Advanced Structural Elucidation and Solid State Analysis of 4 Methylpiperazin 1 Yl P Tolyl Methanone and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. For (4-Methylpiperazin-1-yl)(p-tolyl)methanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational and electronic spectroscopies would be employed for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

For instance, the ¹H NMR spectrum of the analogous compound morpholino(p-tolyl)methanone shows characteristic signals for the p-tolyl group, including two doublets in the aromatic region (δ 7.31 and 7.22 ppm) and a singlet for the methyl protons at approximately δ 2.38 ppm. rsc.org The piperazine (B1678402) ring protons in this compound would be expected to show complex multiplets due to their various chemical environments. The protons of the methyl group on the piperazine ring would likely appear as a singlet further upfield.

In the ¹³C NMR spectrum of morpholino(p-tolyl)methanone , the carbonyl carbon presents a signal around δ 170.8 ppm. The aromatic carbons of the p-tolyl group and the carbons of the morpholine (B109124) ring also show distinct signals. rsc.org For this compound, similar chemical shifts would be anticipated for the tolyl moiety. The piperazine ring carbons would exhibit signals influenced by the nitrogen atoms and the methyl substituent. The combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Compounds

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Morpholino(p-tolyl)methanone | ¹H NMR | CDCl₃ | 7.31 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.0 Hz, 2H), 3.95–3.19 (m, 8H), 2.38 (s, 3H) | rsc.org |

| Morpholino(p-tolyl)methanone | ¹³C NMR | CDCl₃ | 170.8, 140.3, 132.5, 129.3, 127.4, 67.1, 21.6 | rsc.org |

| 1-(4-Chlorophenyl)cyclopropylmethanone | ¹H NMR | DMSO-d₆ | 9.32 (s, 1H, NH), 7.40 (d, J = 2.0 Hz, 2H), 7.17 (d, J = 3.0 Hz, 2H), 3.63 (m, 2CH₂NH), 2.96 (m, 2CH₂CONH), 1.37 (q, J = 6.0 Hz, 2H), 1.18 (q, J = 5.0 Hz, 2H) | mdpi.com |

| 1-(4-Chlorophenyl)cyclopropylmethanone | ¹³C NMR | DMSO-d₆ | 169.9, 139.9, 131.3, 129.1 (3C), 127.5 (3C), 42.6, 28.89 (2C), 15.7 (2C) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₈N₂O), the calculated monoisotopic mass is 218.1419 g/mol . An HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the mass spectrum of 1-(4-chlorophenyl)cyclopropylmethanone , the molecular ion peak is observed at m/z 265.2 [(M+1)⁺], confirming its molecular weight. mdpi.com

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group would be expected in the region of 1630-1680 cm⁻¹. The spectrum of the related compound 1-(4-chlorophenyl)cyclopropylmethanone shows a characteristic C=O stretch at 1646 cm⁻¹. mdpi.com Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations associated with the piperazine ring.

Table 2: Characteristic FT-IR Absorption Bands for Analogous Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclopropylmethanone | N-H Stretch | 2970 | mdpi.com |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C=O Stretch | 1646 | mdpi.com |

Electronic Spectroscopy (UV-Visible, Photoluminescence) for Electronic Structure Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic tolyl ring and n → π* transitions of the carbonyl group. A study on a related (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine compound showed UV-Vis transitions at 415 nm and 325 nm, indicating an extended conjugated system. nepjol.info

Photoluminescence spectroscopy can reveal information about the emissive properties of a compound upon excitation with UV or visible light. The fluorescence properties of piperazine derivatives are often influenced by processes such as photoinduced electron transfer (PET). The protonation of the piperazine nitrogen can inhibit the PET process, leading to an enhancement of fluorescence. researchgate.net

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structure Determination

While the crystal structure of this compound has not been reported, the analysis of analogous structures provides significant insight into the likely solid-state conformation.

For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals that the methylpiperidine ring adopts a stable chair conformation. researchgate.net A similar chair conformation would be expected for the piperazine ring in the title compound. In the reported analogue, the dihedral angle between the mean planes of the benzene (B151609) ring and the piperidine (B6355638) ring is 39.89 (7)°. researchgate.net The crystal packing is stabilized by weak C—H···O interactions, which link the molecules into infinite chains. researchgate.net

In another example, (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone , the piperazine ring also adopts a chair conformation. chemrxiv.org The crystal structure is stabilized by various intermolecular interactions, including C—H···O and C—H···F hydrogen bonds. chemrxiv.org The study of various piperazine derivatives shows that they often crystallize in common space groups such as P2₁/n or P2₁/c. mdpi.comchemrxiv.org

Table 3: Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic | P1 | Methylpiperidine ring in chair conformation; Dihedral angle of 39.89 (7)° between rings. | researchgate.net |

| (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone | Monoclinic | P2₁/c | Piperazine ring in chair conformation; Molecules form tetrameric units via C—H···O bonds. | chemrxiv.org |

| Piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) | Orthorhombic | - | Piperazine ring in chair conformation; 3D framework via N—H···O and C—H···O hydrogen bonds. | chemrxiv.org |

Analysis of Ring Conformation and Dihedral Angles (Piperazine and Phenyl Rings)

In the solid state, the piperazine ring in derivatives of aryl-piperazin-1-yl-methanone consistently adopts a stable chair conformation. This conformation is confirmed through puckering analysis of crystallographic data. For instance, in a series of 4-substituted(aryl)-piperazin-1-ylmethanone derivatives, which are close analogues, the piperazine ring puckering parameters confirm this chair geometry. researchgate.net

Table 1: Selected Dihedral Angles in an Analogue of this compound

| Interacting Rings | Dihedral Angle (°) |

|---|---|

| Piperazine & Phenyl | Varies with substitution |

Data is based on analogues such as 4-substituted(aryl)-piperazin-1-ylmethanone derivatives. researchgate.net

Intermolecular Interactions and Supramolecular Architecture

The crystal packing of this compound and its analogues is governed by a network of weak intermolecular interactions, which collectively determine the supramolecular architecture. These interactions include various types of hydrogen bonds and other non-covalent forces. researchgate.netresearchgate.net

Hydrogen Bonding Networks (C-H···O, C-H···N, N-H···O)

While the title compound lacks classical N-H donors, non-conventional C-H···O and C-H···N hydrogen bonds play a significant role in the crystal packing. The carbonyl oxygen and the piperazine nitrogen atoms can act as hydrogen bond acceptors. In analogues, C-H···O interactions are observed to be structure-directing, contributing to the formation of three-dimensional architectures. researchgate.net The geometry of these interactions, including donor-acceptor distances and angles, can be precisely determined from crystallographic data. In piperazine-based supramolecular structures, N-H···O charge-assisted hydrogen bonds are also common when a proton transfer occurs, leading to the formation of ionic synthons. researchgate.net

Table 2: Representative Hydrogen Bond Geometries in Analogues

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O | ~0.96 | ~2.50 | ~3.40 | ~150 |

| C-H···N | ~0.96 | ~2.60 | ~3.50 | ~160 |

Data is representative and based on observations in analogous crystal structures. researchgate.netresearchgate.net

Halogen Bonding (C-H···Cl, C-Cl···π)

In analogues containing halogen substituents, such as a chloro-substituted phenyl ring, halogen bonding can be a significant structure-directing force. These interactions can manifest as C-H···Cl hydrogen bonds or C-Cl···π interactions. The chlorine atom, in this context, can act as a Lewis base. The presence of chlorine atoms can greatly influence the supramolecular organization, leading to the formation of intricate networks.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) show distinct patterns characteristic of different types of interactions. For example, sharp spikes are typical for strong hydrogen bonds, while more diffuse regions represent weaker contacts like van der Waals forces. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal packing. researchgate.netnih.gov In related structures, H···H, C···H/H···C, and O···H/H···O interactions are often the dominant contacts observed in the fingerprint plots. doaj.org

Energy Framework Analysis for Crystal Packing Stability

To further understand the energetics of the crystal packing, energy framework analysis can be employed. This method, often performed using software like CrystalExplorer, calculates the intermolecular interaction energies between a central molecule and its neighbors. nih.govresearchgate.netmdpi.com The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.netebi.ac.uk

The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction energy. mdpi.com This provides a clear graphical representation of the packing topology and the hierarchy of interaction strengths within the crystal. Typically, energy frameworks reveal that dispersion forces are the major contributors to the stabilization of the crystal structures of large organic molecules, with electrostatic interactions also playing a significant role, particularly when hydrogen bonds are present. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of 4 Methylpiperazin 1 Yl P Tolyl Methanone and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods allow for a detailed understanding of a compound's geometry, electronic landscape, and reactivity from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like (4-Methylpiperazin-1-yl)(p-tolyl)methanone and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation, known as geometry optimization. mdpi.comscispace.com This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The optimized geometry provides crucial data on the molecule's spatial arrangement. For aryl piperazine (B1678402) derivatives, these calculations can reveal the orientation of the aromatic rings relative to the piperazine core, which is critical for receptor binding. jddtonline.info The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. MEP surfaces highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues about its intermolecular interaction sites. jddtonline.inforesearchgate.net

Table 1: Representative Optimized Geometrical Parameters for Piperazine Derivatives Note: This table contains representative data from theoretical studies on similar piperazine-containing structures, as specific experimental data for the title compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (piperazine ring) | 1.46 | ||

| C-C (piperazine ring) | 1.54 | ||

| C=O (carbonyl) | 1.24 | ||

| C-N (amide) | 1.38 | ||

| N-C-C (piperazine) | 110.5 | ||

| C-N-C (piperazine) | 112.0 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netacadpubl.eu The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are calculated using methods like DFT. nih.govresearchgate.net

The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. malayajournal.orgmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical reactions. mdpi.com For drug candidates, this gap can influence their metabolic stability and reactivity within biological systems. In studies of various piperazine derivatives, the HOMO is often localized on the more electron-rich aromatic portions, while the LUMO may be distributed across the carbonyl group and adjacent rings, indicating the pathway of intramolecular charge transfer. jddtonline.infomalayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aryl Sulfonyl Piperazine Derivatives | -5.9 to -6.5 | -1.0 to -1.5 | ~4.5 - 5.0 |

| 1-Amino-4-methylpiperazine | ~ -5.5 | ~ -0.9 | ~4.6 |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These indices, derived from conceptual DFT, provide a framework for comparing the chemical behavior of different molecules. thaiscience.infosemanticscholar.org

Key reactivity indices include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. mdpi.comsemanticscholar.org

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors are invaluable for creating quantitative structure-activity relationships (QSAR), where the biological activity of a series of compounds is correlated with their calculated physicochemical properties. researchgate.netnih.gov

Table 3: Representative Chemical Reactivity Indices (Calculated in eV)

| Compound Derivative | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) |

|---|---|---|---|---|

| Derivative A | 6.5 | 1.5 | 4.0 | 2.5 |

| Derivative B | 7.0 | 2.0 | 4.5 | 2.5 |

Computational chemistry provides a powerful method for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. elixirpublishers.com DFT calculations can be used to simulate vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman spectra. researchgate.netnih.gov The calculated vibrational frequencies correspond to specific molecular motions (e.g., stretching, bending) of functional groups. By comparing the calculated spectrum with the experimental one, researchers can confidently assign spectral peaks and verify the synthesized structure. elixirpublishers.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations help in the assignment of complex spectra and can be particularly useful for resolving ambiguities in the structures of novel derivatives. The strong correlation between calculated and experimental spectra serves as a validation of both the synthesized compound's identity and the accuracy of the computational model used. nih.gov

Molecular Docking Simulations

While quantum chemical studies reveal the intrinsic properties of a molecule, molecular docking simulations predict how a molecule might interact with a biological target, such as a protein or enzyme. This technique is fundamental to computer-aided drug design.

Molecular docking is a computational procedure that places a small molecule (ligand), such as this compound, into the binding site of a macromolecular target (receptor). scispace.complos.org The simulation explores various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. plos.orgresearchgate.net

These simulations provide detailed, 3D models of the ligand-receptor complex, revealing key intermolecular interactions that stabilize the binding. scispace.com Common interactions identified include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the p-tolyl group) and hydrophobic pockets in the receptor.

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein's active site. scispace.com

van der Waals Forces: General attractive or repulsive forces between atoms.

For piperazine derivatives, docking studies have been used to predict their binding modes with various targets, including enzymes and G-protein coupled receptors (GPCRs). nih.govnih.gov For example, studies on related compounds targeting the dCTPase enzyme or CCR1 receptors have highlighted specific amino acid residues that are critical for anchoring the ligand in the active site. researchgate.netnih.gov Such insights are invaluable for structure-based drug design, allowing chemists to modify the ligand's structure to enhance binding affinity and selectivity for the intended target. mdpi.com

Table 4: Common Interactions of Piperazine Derivatives in Molecular Docking Studies

| Interaction Type | Ligand Moiety Involved | Protein Residue Example |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen, Piperazine Nitrogen | Serine, Threonine, Tyrosine |

| Hydrophobic | p-Tolyl Ring, Phenyl Ring | Leucine, Valine, Isoleucine |

Elucidation of Molecular Recognition Mechanisms at Active Sites

Understanding how a ligand like this compound binds to the active site of a biological target, such as an enzyme or a receptor, is fundamental to drug design. Molecular docking and molecular dynamics simulations are powerful tools to elucidate these recognition mechanisms at an atomic level.

Molecular docking studies can predict the preferred binding orientation of this compound within an active site. For instance, in a hypothetical docking study against a protein kinase, the p-tolyl group might occupy a hydrophobic pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor with a backbone amide proton of a key amino acid residue. The methylpiperazine moiety, being basic, could be protonated at physiological pH and form a crucial salt bridge with an acidic residue like aspartate or glutamate in the active site.

Molecular dynamics (MD) simulations can then be used to assess the stability of this docked pose over time. An MD simulation would track the movements of the ligand and the protein, providing a more dynamic and realistic picture of the binding. Key interactions observed in docking, such as hydrogen bonds and salt bridges, can be monitored throughout the simulation to determine their persistence, which is often correlated with binding affinity. For example, a stable hydrogen bond between the methanone's carbonyl group and the protein's active site would be a strong indicator of a favorable binding interaction. These simulations can reveal crucial amino acid residues that interact with the ligand, providing a roadmap for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-dimensional QSAR (2D-QSAR) models are developed using molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors quantify various physicochemical properties of the molecules. For a series of derivatives of this compound, a 2D-QSAR study would involve calculating a range of descriptors.

Table 1: Examples of 2D Molecular Descriptors for QSAR Analysis

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular weight, Molar refractivity | Influences how the molecule fits into the binding pocket. |

| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. |

A typical 2D-QSAR equation might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Molecular Weight)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients determined by statistical methods like multiple linear regression (MLR). Such a model could reveal, for example, that an increase in hydrophobicity (LogP) and a specific dipole moment are beneficial for the activity of this class of compounds.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structures of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques.

These methods require the alignment of a set of molecules, such as derivatives of this compound. Once aligned, the steric and electrostatic fields around each molecule are calculated and correlated with their biological activities. The results are often visualized as 3D contour maps.

CoMFA Contour Maps: These maps highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity. For example, a green contour map around the p-tolyl group would suggest that bulkier substituents in that region are favorable for activity. A blue contour map near the methylpiperazine nitrogen would indicate that an electropositive potential (e.g., from protonation) is beneficial.

CoMSIA Contour Maps: CoMSIA provides additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties, offering a more comprehensive picture of the structure-activity relationship.

These contour maps are invaluable for guiding the design of new derivatives with potentially improved activity. For instance, if a CoMSIA map shows a favorable hydrogen bond donor region near a specific part of the this compound scaffold, a chemist could synthesize a new derivative with a hydroxyl or amine group at that position.

A QSAR model is only useful if it is robust and has good predictive power for new, untested compounds. Therefore, rigorous validation is essential. wikipedia.org

Internal Validation assesses the stability and robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high cross-validated correlation coefficient (q²) indicates a robust model. wikipedia.org

External Validation is the most stringent test of a model's predictive power. The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activities of the test set compounds is then evaluated. A high predictive correlation coefficient (R²_pred) for the test set indicates good predictive ability. wikipedia.orgbasicmedicalkey.com

Y-Randomization is a technique used to ensure that the developed QSAR model is not a result of chance correlation. acs.orgnih.gov The biological activity data is randomly shuffled, and a new QSAR model is built with the shuffled data. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients. acs.orgnih.govmolgen.de

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.comnih.govnih.gov Predictions for compounds that fall outside the AD are considered less reliable. mdpi.comnih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (or R²_cv) | Cross-validated correlation coefficient (robustness) | > 0.5 |

| R²_pred | Predictive R² for the external test set (predictive power) | > 0.6 |

A well-validated QSAR model can be a powerful tool in drug design, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Conformational Analysis and Molecular Dynamics Simulations (as a foundation for docking/QSAR)

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule. This can be achieved through systematic or random searches of the torsional angles within the molecule.

For this compound, key rotatable bonds would include the bond connecting the p-tolyl group to the carbonyl carbon and the bond between the carbonyl carbon and the piperazine nitrogen. The piperazine ring itself can exist in different conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable.

The results of a conformational analysis are crucial for both molecular docking and 3D-QSAR studies. In docking, using the lowest energy conformer as the starting structure for the simulation can lead to more accurate binding pose predictions. In 3D-QSAR, the choice of the bioactive conformation for molecular alignment is a critical step that significantly influences the quality of the resulting model.

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility of this compound in a simulated biological environment, such as in water or bound to a protein. nih.gov An MD simulation can reveal how the molecule transitions between different conformations and how these conformations are influenced by interactions with the surrounding environment. nih.gov This information is invaluable for understanding the dynamic nature of ligand-receptor interactions and for refining the design of new derivatives with improved conformational properties for binding.

Preclinical Pharmacological and Biochemical Research on 4 Methylpiperazin 1 Yl P Tolyl Methanone Derivatives

Biological Target Identification and Validation Strategies

The initial step in the development of new drug candidates involves the identification and validation of their biological targets. For derivatives of (4-Methylpiperazin-1-yl)(p-tolyl)methanone, a combination of computational and experimental approaches has been utilized to elucidate their mechanism of action at the molecular level.

In Silico Target Prediction Approaches

In the early stages of drug discovery, in silico methods are invaluable for predicting the potential biological targets of a compound, thereby guiding subsequent experimental validation. nih.govnih.gov These computational tools leverage the structural features of a molecule to forecast its interactions with a vast array of proteins. For aryl-piperazine derivatives, computational models are employed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.gov Molecular docking, a key in silico technique, has been used to simulate the binding of piperazine (B1678402) derivatives to the active sites of various enzymes and receptors. nih.govnih.gov For instance, docking studies have been instrumental in predicting the binding affinity of novel 1,3-diazetidin-2-one derivatives to the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, multi-target Quantitative Structure-Activity Relationship (mt-QSAR) models have been developed to predict the inhibitory potential of compounds against multiple kinase isoforms simultaneously. nih.gov These predictive models help in prioritizing compounds for synthesis and biological testing, saving both time and resources. nih.gov

Chemical Proteomics for Comprehensive Target Profiling

Chemical proteomics is a powerful mass spectrometry-based affinity chromatography technique used to identify the full spectrum of protein targets that a small molecule interacts with within a complex biological system. nih.gov This approach allows for a comprehensive characterization of a drug's targets, including potential off-target interactions that might lead to unforeseen side effects. nih.gov By immobilizing a derivative of the compound of interest on a solid support, it can be used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This technique is particularly useful for validating targets predicted by in silico methods and for discovering novel mechanisms of action. nih.gov While specific chemical proteomics data for this compound derivatives are not extensively published, the methodology represents a crucial step in the thorough preclinical evaluation of such compounds.

In Vitro Biochemical Assay Development

Following target identification, the development of robust in vitro biochemical assays is essential to quantify the interaction of the compounds with their putative targets. These assays provide critical data on the potency and selectivity of the compounds.

Enzyme Inhibition Studies (e.g., against VEGFR3, 5-LO, COX enzymes, AChE, MAOs)

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases.

Monoamine Oxidase (MAO) Inhibition: Several studies have focused on the development of piperazine-containing compounds as inhibitors of MAO-A and MAO-B, enzymes that are key targets in the treatment of depression and neurodegenerative diseases. nih.govnih.govmdpi.comdergipark.org.tr For example, N-methyl-piperazine chalcones have been identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). mdpi.com Kinetic studies have shown that some of these compounds act as reversible and competitive inhibitors of MAO-B. nih.gov

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Various piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activity. mdpi.comnih.govnih.gov The introduction of a methyl group on the piperazine ring has been shown to significantly enhance AChE inhibitory potency in certain chalcone (B49325) series. mdpi.com

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). While direct studies on this compound are limited, related heterocyclic compounds such as pyridazine (B1198779) derivatives have been explored as selective COX-2 inhibitors. nih.govnih.govyoutube.comyoutube.com The aim is often to achieve selectivity for COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition. youtube.com

5-Lipoxygenase (5-LO) Inhibition: 5-LO is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one scaffold, which shares some structural similarities with the piperazine core, has been shown to selectively inhibit 5-LO. nih.govthieme-connect.com

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition: VEGFRs are key regulators of angiogenesis, a process crucial for tumor growth and metastasis. nih.govrsc.orgfrontiersin.org Piperazine derivatives have been incorporated into scaffolds designed to inhibit VEGFR tyrosine kinases. rsc.orgmdpi.com For instance, rhodanine-piperazine hybrids have been designed as potential VEGFR inhibitors. mdpi.com

Table 1: Enzyme Inhibition Data for Selected Piperazine Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| N-methyl-piperazine chalcones | MAO-B | IC50: 0.71 µM (for 2k) | mdpi.com |

| N-methyl-piperazine chalcones | AChE | IC50: 2.26 µM (for 2b) | mdpi.com |

| Piperazine chalcones | MAO-B | IC50: 0.65 µM (for PC10) | nih.gov |

| Biphenylpiperazine derivatives | MAO-B | IC50: 53 nM (for compound 20) | nih.gov |

| Oxadiazole-piperazine derivatives | MAO-A | IC50: 0.116 µM (for 4e) | dergipark.org.tr |

| Pyridazine-based sulfonamides | COX-2 | IC50: 0.05 µM (for 7a) | nih.gov |

Receptor Binding Assays for Ligand-Receptor Affinity Profiling (e.g., VEGFR3, NK1 receptor)

Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor. These assays typically use a radiolabeled ligand to quantify the displacement by the test compound.

Neurokinin 1 (NK1) Receptor Binding: The NK1 receptor, the receptor for Substance P, is a target for antiemetic and potentially for anticancer drugs. nih.govnih.govmdpi.com Diacylpiperazine derivatives have been identified as potent and selective competitive antagonists of the human NK1 receptor. nih.gov Binding studies with radiolabeled substance P have been used to determine the inhibitory concentration (IC50) of these compounds. nih.gov

VEGFR3 Binding: While direct receptor binding assays for VEGFR3 are less common for small molecule inhibitors, which typically target the intracellular kinase domain, the interaction of ligands with the receptor can be studied through various cellular and biochemical assays that measure the downstream effects of receptor activation or inhibition. nih.gov For example, the ability of a compound to inhibit VEGF-D-induced cell proliferation can serve as an indirect measure of its interaction with the VEGFR3 signaling pathway. nih.gov

Table 2: Receptor Binding Affinity for Selected Piperazine Derivatives

| Compound Class | Target Receptor | Binding Affinity (IC50 / Ki) | Reference |

|---|---|---|---|

| Diacylpiperazine derivatives | Human NK1 Receptor | IC50: 43 nM (for L-161,664) | nih.gov |

| Methylated piperazine carboxylates | Kappa-opioid Receptor | Ki: 0.31 nM (for (S,S)-14) | nih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, medicinal chemists can identify key structural features required for a desired pharmacological effect. nih.govresearchgate.net

For piperazine-based compounds, SAR studies have revealed several important trends:

Substitution on the Piperazine Ring: The nature and position of substituents on the piperazine ring can have a profound impact on activity and selectivity. For instance, in a series of MAO inhibitors, the introduction of a methyl group on the piperazine nitrogen significantly improved AChE inhibition while slightly decreasing MAO-B inhibition. mdpi.com In another example, the substituent at the N4 position of the piperazine ring was found to be critical for the antitumor activity of certain derivatives. nih.gov

Aromatic Ring Substituents: Modifications to the p-tolyl ring in the parent compound can dramatically influence biological activity. For example, in a series of piperazine-substituted chalcones targeting MAO-B, the presence of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring increased inhibitory activity. nih.gov

Elucidation of Pharmacophoric Features Essential for Activity

The pharmacophoric features of this compound derivatives are crucial for their interaction with biological targets. Analysis of related arylpiperazine compounds suggests a general pharmacophore model that includes several key elements. A typical model consists of a positive nitrogen center, a hydrogen bond donor atom, two hydrogen bond acceptor atoms, and two hydrophobic groups. nih.gov

In the context of this compound, the tertiary amine of the piperazine ring, which is basic and often protonated at physiological pH, likely serves as the positive ionizable feature. nih.gov The carbonyl oxygen of the methanone (B1245722) linker acts as a hydrogen bond acceptor. The p-tolyl group and the methyl-substituted piperazine ring contribute to the hydrophobic interactions. The precise spatial arrangement of these features is critical for high-affinity binding to specific biological targets.

For many arylpiperazine derivatives, the N-aryl moiety inserts into a hydrophobic pocket of the target receptor, while the basic nitrogen of the piperazine ring forms a key ionic interaction with an acidic residue, such as a conserved aspartate in many G-protein coupled receptors. nih.gov The p-tolyl group in this compound would fulfill the role of this N-aryl moiety.

Table 1: Key Pharmacophoric Features of Arylpiperazine Methanone Derivatives

| Feature | Corresponding Structural Motif in this compound |

| Positive Nitrogen Center | Basic nitrogen of the piperazine ring |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the methanone linker |

| Hydrophobic Region 1 | p-Tolyl group |

| Hydrophobic Region 2 | Methylpiperazine ring |

Impact of Structural Modifications on Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly altered by structural modifications to its core components: the p-tolyl ring, the piperazine ring, and the methanone linker. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into these effects.

Modifications to the Aryl Moiety: Substitution on the p-tolyl ring can modulate activity. For instance, in a series of WNT signaling inhibitors, substitution at the para-position of a phenyl ring was generally well-tolerated, with both electron-donating and electron-withdrawing groups being permissible. acs.org However, strongly electron-withdrawing groups like sulfones were found to be detrimental in some cases. acs.org The introduction of methoxy (B1213986) groups on aromatic rings has been shown to enhance reversal activity in P-gp-dependent multidrug resistance. nih.gov

Modifications to the Piperazine Ring: The substitution on the second nitrogen of the piperazine ring is a critical determinant of pharmacological activity. In the case of this compound, this is a methyl group. In other series of piperazine derivatives, replacing the N-methyl group with other substituents has been shown to have a significant impact. For example, while an unsubstituted piperazine was found to be detrimental to the activity of certain WNT signaling inhibitors, an N-methylpiperazine restored potency. acs.org In the context of cannabinoid receptor 1 (CB1) inverse agonists, substitutions on the piperazine ring with alkyl or tosyl groups resulted in compounds with comparable binding affinities. nih.gov

Modifications to the Linker: The methanone linker provides a specific spatial orientation and electronic character to the molecule. While direct modifications to the carbonyl group are less commonly explored in the available literature for this specific scaffold, it is a key hydrogen bond acceptor, and its replacement or alteration would be expected to have a profound impact on binding.

Table 2: Inferred Impact of Structural Modifications on Biological Activity

| Modification Site | Type of Modification | Potential Impact on Activity |

| p-Tolyl Ring | Introduction of electron-donating groups (e.g., methoxy) | May enhance activity in certain targets. acs.orgnih.gov |

| p-Tolyl Ring | Introduction of electron-withdrawing groups | Tolerated in some cases, but strong withdrawing groups may decrease activity. acs.org |

| Piperazine Ring | Removal of the N-methyl group (unsubstituted) | Likely to decrease potency. acs.org |

| Piperazine Ring | Replacement of N-methyl with larger alkyl or aryl groups | Can modulate potency and selectivity, with outcomes dependent on the specific target. nih.gov |

Lead Compound Identification and Optimization

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The process of lead identification and optimization involves rational design, chemical synthesis, and preclinical evaluation of biological effects.

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues often builds upon established pharmacophore models and SAR data. For instance, a common synthetic route to produce arylpiperazine methanone derivatives involves the acylation of a substituted piperazine with a corresponding benzoyl chloride. nih.gov In the case of this compound, this would involve the reaction of 1-methylpiperazine (B117243) with p-toluoyl chloride.

Libraries of analogues can be synthesized by varying the substituents on both the aryl ring and the piperazine nitrogen. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and synthesized to explore their cytotoxic activity. rsc.org Similarly, various arylpiperazine derivatives have been synthesized to target a range of biological endpoints, including multidrug resistance and central nervous system disorders. nih.govnih.gov

The synthesis of related benzhydryl piperazine analogs has been achieved through alkylation, tosylation, and acylation of 1-(4,4′-difluorobenzhydryl)piperazine. nih.gov This highlights the modular nature of the synthesis, allowing for the generation of diverse analogues for screening.

Preclinical Evaluation of Modulatory Effects on Biological Pathways (e.g., Angiogenesis, Wnt signaling)

Angiogenesis: A novel piperazine derivative, SJ-8002, has demonstrated anti-angiogenic properties. In preclinical studies, SJ-8002 was shown to inhibit the proliferation, migration, invasion, and tube formation of bovine aortic endothelial cells in vitro. nih.gov Furthermore, it reduced neovascularization in chick embryos and basic fibroblast growth factor (bFGF)-induced angiogenesis in mouse models. nih.gov These findings suggest that compounds containing a piperazine moiety have the potential to inhibit angiogenesis.

Wnt Signaling: The Wnt signaling pathway is a critical target in cancer therapy. A cell-based pathway screen led to the discovery of small-molecule inhibitors of WNT signaling, with subsequent optimization efforts focusing on aryl-substituted compounds. acs.org For example, the replacement of a chlorine atom with a para-substituted aryl ring, such as a methylpyrazole, led to enhanced potency. acs.org The introduction of an N-methylpiperazine was also found to be a favorable modification in this series. acs.org These results indicate that the arylpiperazine scaffold is a viable starting point for the development of Wnt signaling inhibitors.

Table 3: Preclinical Data for Representative Piperazine Derivatives in Angiogenesis and Wnt Signaling Models

| Compound/Derivative Class | Biological Pathway | Model System | Key Findings |

| SJ-8002 (a piperazine derivative) | Angiogenesis | Bovine aortic endothelial cells, chick chorioallantoic membrane, mouse Matrigel implants | Inhibition of endothelial cell proliferation, migration, and tube formation; reduced neovascularization. nih.gov |

| Aryl-substituted piperazine/piperidine (B6355638) carboxamides | Wnt Signaling | Cell-based luciferase reporter assay, human tumor xenograft model | Potent inhibition of WNT pathway activity; evidence of tumor growth inhibition following oral dosing. acs.org |

Q & A

Q. What synthetic methodologies are recommended for (4-Methylpiperazin-1-yl)(p-tolyl)methanone, and how is purity ensured?

The compound is synthesized via nucleophilic acyl substitution between 4-methylpiperazine and p-tolyl carbonyl chloride. Key steps include:

- Reaction Conditions : Anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA) as a base, and stoichiometric control (1:1.2 amine:acyl chloride ratio) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Purity Validation : HPLC (C18 column, 70:30 MeCN/H₂O) showing ≥95% purity at 254 nm retention time .

Q. Which spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Identifies methylpiperazine protons (δ 2.3–2.8 ppm) and p-tolyl aromatic protons (δ 7.2–7.4 ppm). DEPT-135 confirms CH₂/CH₃ groups .

- HRMS-ESI : Molecular ion [M+H]⁺ at m/z 261.1704 (calc. 261.1705 for C₁₄H₁₉N₂O) .

- FT-IR : Carbonyl stretch at ~1650 cm⁻¹ confirms ketone formation .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening should include:

- In vitro assays : Dose-response curves (1–100 μM) against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (24–72 hr exposure) .

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO for formulation compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent Screening : Compare DCM vs. THF for solubility and reaction kinetics.

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance acyl chloride reactivity .

- Workflow Automation : Implement flow chemistry for continuous production (residence time: 30 min, 25°C) .

- Yield Analysis : Design-of-experiment (DoE) models to evaluate temperature, stoichiometry, and solvent effects (see Table 1).

Table 1 : Optimization Parameters for Scalable Synthesis

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 0°C to 40°C | 25°C | 12% ↑ |

| Solvent | DCM vs. THF | DCM | 18% ↑ |

| Catalyst (TBAB) | 0–5 mol% | 2 mol% | 22% ↑ |

Q. How do structural modifications influence target selectivity in kinase inhibition assays?

- SAR Strategy : Modify the p-tolyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) substituents. Compare IC₅₀ values against EGFR and VEGFR-2 .

- Computational Modeling : Docking studies (AutoDock Vina) to map hydrogen bonds between the methanone carbonyl and kinase hinge regions .

- Key Finding : 4-Fluoro substitution on the aryl ring improves EGFR binding (ΔG = -9.2 kcal/mol) vs. unmodified compound (ΔG = -7.8 kcal/mol) .

Q. How should researchers resolve contradictions in reported cytotoxicity data across studies?

- Variable Control : Standardize assay conditions (cell passage number, serum concentration, exposure time).

- Metabolic Stability : Test liver microsome stability (e.g., human CYP3A4/2D6) to account for detoxification differences .

- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) and logP values (see Table 2) .

Table 2 : Cytotoxicity Data Normalization Framework

| Study | IC₅₀ (μM) | logP | Normalized IC₅₀ (vs. Doxorubicin) |

|---|---|---|---|

| A | 18.2 | 2.1 | 1.8× |

| B | 9.7 | 1.6 | 0.9× |

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding to intended targets .

- Pathway Analysis : RNA-seq profiling of treated vs. untreated cells (focus on apoptosis/kinase signaling pathways) .

- In vivo Correlation : PK/PD studies in rodent models, measuring plasma concentration (LC-MS/MS) and tumor growth inhibition .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data often arise from divergent assay protocols. Replicate studies under harmonized conditions (e.g., ATP concentration in kinase assays) .

- Advanced Characterization : Use X-ray crystallography to resolve stereochemical uncertainties in the piperazine ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.